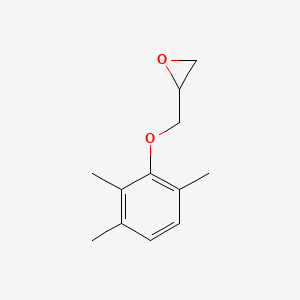

2-(2,3,6-Trimethylphenoxymethyl)oxirane

Description

General Significance of Oxirane Derivatives as Synthetic Intermediates

Oxiranes, also known as epoxides, are three-membered cyclic ethers that are highly prized as intermediates in organic synthesis. fiveable.menih.gov Their utility stems from the significant ring strain in their three-membered ring, which makes them susceptible to ring-opening reactions with a variety of nucleophiles. fiveable.memasterorganicchemistry.com This reactivity allows for the introduction of diverse functional groups and the construction of complex molecular frameworks. fiveable.me

The versatility of oxiranes is evident in their wide-ranging applications, from the industrial production of polymers and surfactants to the synthesis of fine chemicals, pharmaceuticals, and fragrances. researchgate.netmdpi.com The ability to control the stereochemistry of these ring-opening reactions further enhances their importance, enabling the synthesis of chiral molecules with specific biological activities. mdpi.com Common methods for synthesizing oxiranes include the epoxidation of alkenes using peroxyacids. masterorganicchemistry.comlibretexts.org

Structural Framework and Reactivity Profile of Phenoxymethyl (B101242) Epoxides

Phenoxymethyl epoxides, a subclass of oxiranes, are characterized by a phenoxy group attached to the oxirane ring via a methylene (B1212753) bridge. This structural feature significantly influences the molecule's reactivity. The aromatic ring can affect the electron density of the oxirane ring, and the ether linkage provides a degree of conformational flexibility.

The reactivity of phenoxymethyl epoxides is dominated by the nucleophilic ring-opening of the strained oxirane ring. jsynthchem.com This reaction can be catalyzed by either acids or bases. openochem.orglibretexts.org Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. libretexts.org In acidic conditions, the reaction can exhibit more SN1 character, with the nucleophile attacking the more substituted carbon. libretexts.org The regioselectivity of the ring-opening is a critical aspect of their synthetic utility, allowing for the targeted synthesis of specific isomers. researchgate.net

Overview of Research Trajectories for 2-(2,3,6-Trimethylphenoxymethyl)oxirane

This compound is a specific aryloxymethyl oxirane that has garnered attention for its role as a key intermediate in the synthesis of various valuable compounds. A primary area of research for this compound is its use in the synthesis of 2,3,6-trimethylphenol (B1330405), a crucial precursor for the production of Vitamin E. google.comgoogle.com

The synthesis of this compound itself is an area of interest, often involving the reaction of 2,3,6-trimethylphenol with an epoxide-containing reagent. Research in this area focuses on optimizing reaction conditions to achieve high yields and selectivity. The subsequent ring-opening reactions of this specific oxirane are also extensively studied to control the formation of desired products for various applications.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| Topological Polar Surface Area | 21.8 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Complexity | 193 |

| Monoisotopic Mass | 192.115029749 Da |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,3,6-trimethylphenoxy)methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-4-5-9(2)12(10(8)3)14-7-11-6-13-11/h4-5,11H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDGVKZFGLIZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OCC2CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 2,3,6 Trimethylphenoxymethyl Oxirane

Epoxide Ring-Opening Reactions

Epoxide ring-opening reactions are a cornerstone of organic synthesis, allowing for the stereospecific introduction of two functional groups. mdpi.com These reactions can proceed through different mechanisms depending on the reaction conditions, particularly the pH of the medium. libretexts.orglibretexts.org The nature of the nucleophile, the catalyst, and the solvent all play crucial roles in determining the reaction's outcome.

Nucleophilic ring-opening is the most common class of reactions for epoxides. The reaction can be catalyzed by either acid or base, with each pathway leading to distinct regiochemical outcomes due to different reaction mechanisms. libretexts.orgyoutube.com The bulky 2,3,6-trimethylphenoxymethyl substituent exerts significant steric and electronic effects that guide the incoming nucleophile.

Under acidic conditions, the epoxide oxygen is first protonated, creating a more reactive intermediate with a good leaving group (a hydroxyl group). libretexts.orglibretexts.org This protonation weakens the carbon-oxygen bonds of the ring. The subsequent nucleophilic attack exhibits significant SN1 character. libretexts.orgkhanacademy.org Positive charge begins to build up on the carbon atoms, and the more substituted carbon, which can better stabilize this developing positive charge, becomes the preferred site of attack. libretexts.orgkhanacademy.org

For 2-(2,3,6-trimethylphenoxymethyl)oxirane, the attack of a weak nucleophile (like water or an alcohol) will preferentially occur at the more substituted secondary carbon of the oxirane ring. khanacademy.org The transition state involves a significant degree of carbocationic character, and the stability of this partial carbocation dictates the regioselectivity. libretexts.org The reaction proceeds through a transition state that is a hybrid between a pure SN1 and SN2 pathway, but the regiochemical outcome is governed by the SN1-like electronic factors. libretexts.orglibretexts.org

In the presence of strong nucleophiles and basic conditions (e.g., alkoxides, hydroxides, Grignard reagents), the ring-opening reaction proceeds via a classic SN2 mechanism. libretexts.orgyoutube.commasterorganicchemistry.com The strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, with no prior activation of the epoxide oxygen. youtube.comyoutube.com

In this scenario, steric hindrance is the dominant factor controlling the regioselectivity. youtube.comd-nb.info The nucleophile will attack the less sterically hindered carbon atom. libretexts.orgmasterorganicchemistry.com For this compound, the attack will occur at the terminal, less substituted primary carbon of the oxirane ring. This backside attack leads to the opening of the epoxide ring to form an alkoxide, which is subsequently protonated in a workup step to yield the final alcohol product. libretexts.orgyoutube.com The significant ring strain of about 13 kcal/mol helps to drive this reaction to completion, even though an alkoxide is typically a poor leaving group. libretexts.orgmasterorganicchemistry.com

The regioselectivity of the ring-opening of this compound is a direct consequence of the reaction mechanism, which is dictated by the conditions. d-nb.inforesearchgate.net

Acidic Conditions : The nucleophile attacks the more substituted carbon, leading to the formation of a 1-substituted-2-hydroxy product.

Basic Conditions : The nucleophile attacks the less substituted carbon, resulting in a 2-substituted-1-hydroxy product.

This predictable regioselectivity makes the ring-opening of unsymmetrical epoxides a powerful tool in synthesis. youtube.com

The stereoselectivity of the reaction is also well-defined. Both acid- and base-catalyzed ring-openings are stereospecific. The reaction proceeds via a backside nucleophilic attack (SN2 mechanism), which results in an inversion of configuration at the carbon atom being attacked. libretexts.orgyoutube.com If the attacked carbon is a stereocenter, its stereochemistry will be inverted in the product. youtube.com

Table 1: Regioselectivity in Nucleophilic Ring-Opening of this compound

| Reaction Condition | Mechanism Character | Site of Nucleophilic Attack | Governing Factor | General Product Structure |

|---|---|---|---|---|

| Acid-Catalyzed (e.g., H₂SO₄, H₂O) | SN1-like | More substituted carbon | Electronic (Carbocation Stability) | 1-(2,3,6-trimethylphenoxy)-3-nucleophile-propan-2-ol |

| Base-Catalyzed (e.g., NaOCH₃, CH₃OH) | SN2 | Less substituted carbon | Steric Hindrance | 2-(2,3,6-trimethylphenoxy)-1-nucleophile-propan-3-ol |

Besides protonation under acidic conditions, the epoxide ring can be activated by other electrophiles, such as Lewis acids (e.g., BF₃·OEt₂, TiCl₄). researchgate.net Lewis acid coordination with the epoxide oxygen enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack.

Under certain conditions, particularly with strong acids or Lewis acids, epoxides can undergo rearrangement reactions. researchgate.net These rearrangements can be stereospecific and may lead to the formation of carbonyl compounds like aldehydes or ketones. For instance, treatment with boron trifluoride can induce stereospecific rearrangement of epoxides to ketones. researchgate.net

Transition metal complexes can serve as effective catalysts for the ring-opening of epoxides. rsc.org These catalysts can activate the epoxide and deliver the nucleophile, often with high levels of regio- and enantioselectivity. mdpi.com The use of chiral transition metal complexes, such as metal-salen complexes, has been shown to significantly improve both the reactivity and enantioselectivity of asymmetric ring-opening (ARO) reactions. mdpi.com While specific studies on this compound may be limited, the general principles apply. Catalytic systems involving metals like chromium, cobalt, rhodium, and zirconium have been developed for various epoxide transformations, including reactions with amines and organometallic reagents. mdpi.comrsc.orgresearchgate.net These methods provide access to chiral diols and amino alcohols, which are valuable building blocks in medicinal chemistry.

Nucleophilic Attack and Substituent Effects

Polymerization Pathways of Oxirane Moieties

The polymerization of this compound primarily proceeds through ring-opening polymerization, which can be initiated by either cationic or anionic species. The choice of initiator and reaction conditions significantly influences the polymerization mechanism, the structure of the resulting polymer, and its molecular weight characteristics.

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, leading to the opening of the ring and the addition of the monomer to the chain. This process can be initiated by various species, including cations, anions, and radicals. For oxiranes like this compound, both cationic and anionic ROP are common.

Cationic Ring-Opening Polymerization:

In cationic ROP, an electrophilic initiator, such as a Brønsted acid or a Lewis acid, activates the oxirane monomer. The reaction is initiated by the protonation or coordination of the initiator to the oxygen atom of the oxirane ring, forming a tertiary oxonium ion. This active species is then susceptible to nucleophilic attack by another monomer molecule.

The propagation step involves the nucleophilic attack of the oxygen atom of a monomer on one of the carbon atoms of the activated oxirane ring of the growing polymer chain. This attack can theoretically occur at either the substituted or unsubstituted carbon of the oxirane ring. However, for aryl glycidyl (B131873) ethers, the attack typically occurs at the less sterically hindered methylene (B1212753) carbon, leading to a regular head-to-tail polymer structure. The bulky 2,3,6-trimethylphenoxymethyl substituent is expected to further enforce this regioselectivity. The formation of stable secondary oxonium ions can sometimes be observed in the cationic photopolymerization of alkyl glycidyl ethers.

Anionic Ring-Opening Polymerization:

Anionic ROP is initiated by a nucleophile, such as an alkoxide or hydroxide (B78521) ion. The initiator attacks one of the carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of an alkoxide active center.

Propagation proceeds by the nucleophilic attack of the growing alkoxide chain end on the methylene carbon of another monomer molecule. youtube.com This process is generally less prone to side reactions like chain transfer compared to cationic polymerization, often allowing for the synthesis of well-defined polymers with narrow molecular weight distributions. d-nb.info For functional epoxide monomers, including those with bulky aromatic groups, anionic ROP has been shown to be an effective method for producing polyethers. researchgate.netnih.gov Interestingly, studies on the solid-state anionic ROP of functional epoxide monomers have suggested that bulky monomers can exhibit faster conversion rates compared to solution polymerization. researchgate.net

| Polymerization Type | Initiator Type | Propagation Mechanism | Key Characteristics |

| Cationic ROP | Brønsted or Lewis Acids | Nucleophilic attack of monomer on a tertiary oxonium ion | Can be rapid; potential for side reactions |

| Anionic ROP | Nucleophiles (e.g., alkoxides) | Nucleophilic attack of growing alkoxide chain on monomer | Controlled polymerization; narrow molecular weight distribution |

Copolymerization of this compound with other monomers offers a versatile approach to tailor the properties of the resulting polymers. By incorporating different monomer units into the polymer chain, it is possible to modify characteristics such as hydrophilicity, thermal properties, and mechanical strength.

Random Copolymerization:

Block Copolymerization:

Block copolymers are comprised of two or more long sequences, or "blocks," of different monomers. These can be synthesized by sequential monomer addition in a living polymerization system. Anionic ROP is particularly well-suited for the synthesis of block copolymers due to its living nature. d-nb.info For example, a hydrophilic monomer like ethylene (B1197577) oxide could be polymerized first, followed by the addition of this compound to create an amphiphilic AB block copolymer. Such copolymers, consisting of distinct hydrophilic and hydrophobic blocks, can self-assemble into various nanostructures in solution. nih.gov

Graft Copolymerization:

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. Poly(this compound) could serve as the backbone, with functional groups introduced along the chain to initiate the polymerization of another monomer, or vice versa.

| Copolymerization Strategy | Monomer Addition | Resulting Polymer Architecture | Potential Properties |

| Random Copolymerization | Simultaneous | Random distribution of monomer units | Averaged properties of the homopolymers |

| Block Copolymerization | Sequential | Distinct blocks of each monomer | Amphiphilicity, self-assembly |

| Graft Copolymerization | Sequential/Post-polymerization modification | Main chain with polymeric side chains | Branched structures with unique properties |

Applications of 2 2,3,6 Trimethylphenoxymethyl Oxirane in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The utility of 2-(2,3,6-trimethylphenoxymethyl)oxirane as a foundational element in the synthesis of intricate molecular structures is a subject of significant interest in synthetic chemistry. The epoxide ring acts as a latent 1,2-difunctionalized unit, which can be unmasked through various ring-opening reactions. This strategic opening allows for the introduction of two new functionalities with defined stereochemistry, a critical aspect in the construction of complex, multi-chiral centers often found in natural products and biologically active molecules.

The general reactivity of epoxides involves the ring-opening by a diverse range of nucleophiles, including alcohols, amines, thiols, and carbanions, under either acidic or basic conditions. This process leads to the formation of β-substituted alcohols, a common motif in many complex natural products. The regioselectivity of the ring-opening reaction can often be controlled by the choice of reaction conditions and the nature of the nucleophile, providing access to different constitutional isomers from a single starting material.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are analogous to other glycidyl (B131873) ethers that have been successfully employed in such endeavors. The trimethyl-substituted phenyl group can influence the stereochemical outcome of reactions and provide a bulky, lipophilic domain to the target molecule, which can be crucial for its biological activity.

Precursor in the Synthesis of Functionalized Phenoxy Derivatives

The this compound molecule is an excellent precursor for the synthesis of a variety of functionalized phenoxy derivatives. The core of this application lies in the ring-opening of the epoxide, which generates a propan-2-ol linkage to the 2,3,6-trimethylphenoxy group. This transformation introduces a hydroxyl group that can be further functionalized, and a new substituent at the adjacent carbon, depending on the nucleophile used.

For instance, reaction with amines leads to the formation of amino alcohols, which are important pharmacophores in many drug molecules. Similarly, reaction with alcohols or phenols under basic conditions can yield ether derivatives. The general scheme for such transformations is presented below:

| Nucleophile (Nu-H) | Reaction Conditions | Product Type |

| Amine (R₂NH) | Base or Acid Catalysis | 1-(2,3,6-Trimethylphenoxy)-3-(dialkylamino)propan-2-ol |

| Alcohol (R'OH) | Base Catalysis (e.g., NaH) | 1-Alkoxy-3-(2,3,6-trimethylphenoxy)propan-2-ol |

| Thiol (R'SH) | Base Catalysis (e.g., NaH) | 1-(Alkylthio)-3-(2,3,6-trimethylphenoxy)propan-2-ol |

These reactions are typically high-yielding and proceed with good regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring under basic or neutral conditions. The resulting functionalized phenoxy derivatives can serve as intermediates for the synthesis of more complex molecules or be evaluated for their own biological activities.

Intermediate in Heterocyclic Compound Formation

The bifunctional nature of the ring-opened products of this compound makes it a valuable intermediate in the synthesis of various heterocyclic compounds. The newly introduced hydroxyl group and the substituent from the nucleophile can undergo subsequent intramolecular reactions to form a new ring system.

For example, if the initial nucleophile contains a second reactive group, a tandem or one-pot reaction can be designed to construct a heterocyclic ring. The reaction of this compound with a nucleophile containing a carboxylic acid, an amine, or a thiol group can lead to the formation of lactones, morpholines, or thiomorpholines, respectively, after an intramolecular cyclization step.

The synthesis of six-membered heterocyclic rings is a common application for such intermediates. The general strategy involves the initial ring-opening of the epoxide followed by an intramolecular cyclization, which is often promoted by a suitable reagent or catalyst. While specific, high-yield examples for this compound are not readily found in broad surveys, the chemical principles are well-established for analogous epoxide-containing building blocks.

Role in Diversity-Oriented Synthesis and Medicinal Chemistry Scaffolds

Diversity-oriented synthesis (DOS) aims to create a wide range of structurally diverse molecules for high-throughput screening in drug discovery. This compound is a suitable starting material for DOS due to the ability of its epoxide ring to react with a large library of nucleophiles. This allows for the rapid generation of a multitude of derivatives with varied functionalities and stereochemistries.

The general reaction of the epoxide with a library of amines, for example, can produce a collection of amino alcohol derivatives. Each of these derivatives can then be further modified at the hydroxyl group, leading to an exponential increase in the number of unique compounds.

| Reagent Class | Resulting Scaffold | Potential Applications |

| Primary Amines | 1-(2,3,6-Trimethylphenoxy)-3-(alkylamino)propan-2-ols | Beta-blocker analogues, enzyme inhibitors |

| Secondary Amines | 1-(2,3,6-Trimethylphenoxy)-3-(dialkylamino)propan-2-ols | CNS-active agents, ion channel modulators |

| Anilines | 1-(Arylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ols | Anticancer agents, anti-inflammatory agents |

The 2,3,6-trimethylphenoxy moiety provides a constant structural feature across the library, which can be important for anchoring the molecules to a specific biological target, while the diversity is introduced through the ring-opening reaction. The resulting scaffolds, containing the phenoxypropanolamine core, are prevalent in many approved pharmaceutical agents, suggesting that libraries derived from this compound could be a fruitful source of new drug candidates. The modification of natural compounds with epoxide functionalities has been shown to be a viable strategy in drug discovery and development. nih.gov

Spectroscopic and Structural Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-(2,3,6-trimethylphenoxymethyl)oxirane, specific proton signals are expected based on its structure. The protons of the three methyl groups on the benzene (B151609) ring would likely appear as distinct singlets in the aromatic region. The protons on the oxirane ring would exhibit characteristic shifts, typically in the range of 2.5-3.5 ppm. The methylene (B1212753) protons of the oxirane ring are diastereotopic, meaning they are in different chemical environments, and would therefore be expected to show separate signals with complex splitting patterns. The protons of the methylene group connecting the phenoxy and oxirane moieties would also have a distinct chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be observed for each carbon atom. The carbons of the three methyl groups would appear in the upfield region of the spectrum. The aromatic carbons would have characteristic shifts in the downfield region, with variations depending on their substitution pattern. The two carbons of the oxirane ring are expected to resonate in the range of 40-60 ppm. libretexts.org The carbon of the methylene bridge would also have a specific chemical shift.

A summary of predicted ¹³C NMR chemical shifts is presented in the table below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Oxirane CH₂ | 40-50 |

| Oxirane CH | 50-60 |

| -O-CH₂- | 65-75 |

| Aromatic C-O | 150-160 |

| Aromatic C-CH₃ | 125-140 |

| Aromatic C-H | 110-130 |

| -CH₃ | 15-25 |

| Table 1: Predicted ¹³C NMR Chemical Shifts for this compound. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. The molecular formula of this compound is C₁₂H₁₆O₂, corresponding to a molecular weight of 192.25 g/mol . scbt.com

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 192. The fragmentation pattern would likely involve cleavage of the ether linkage and the opening of the oxirane ring. Common fragments might include the trimethylphenoxide ion and various ions resulting from the breakdown of the oxirane-containing side chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The C-H stretching vibrations of the aromatic ring and the alkyl groups would appear around 3000 cm⁻¹. The C-O-C stretching of the ether linkage would likely produce a strong band in the region of 1250-1050 cm⁻¹. The characteristic vibrations of the oxirane ring, including the ring breathing and C-O stretching, are expected in the fingerprint region, typically around 1250, 950-810, and 880-750 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to strong signals. The symmetric breathing of the oxirane ring is often a strong and characteristic band in the Raman spectrum.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Alkyl C-H Stretch | 3000-2850 |

| C-O-C Ether Stretch | 1250-1050 |

| Oxirane Ring Vibrations | 1250, 950-810, 880-750 |

| Table 2: Expected IR Absorption Bands for this compound. |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for assessing the purity of the final product.

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a suitable technique for analyzing volatile compounds like this compound. GC would separate the compound from starting materials, byproducts, and solvents, allowing for the determination of its purity. The retention time of the compound would be a characteristic property under specific GC conditions.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another powerful separation technique that can be used for the analysis of this compound. A reversed-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase, could be developed to separate the compound from impurities. The purity would be assessed by the relative area of the peak corresponding to the product. A study on a similar compound, 2-((2-methoxyphenoxy)methyl)oxirane, demonstrated the use of a rapid and sensitive UPLC method for its quantification and the determination of related impurities. researchgate.net

Computational Chemistry and Theoretical Studies on 2 2,3,6 Trimethylphenoxymethyl Oxirane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity. Methods such as Density Functional Theory (DFT) and various ab initio approaches are employed to model the electronic structure of molecules like 2-(2,3,6-trimethylphenoxymethyl)oxirane. nih.gov

These calculations can determine a range of electronic properties. Key parameters include the distribution of electron density, the energies of molecular orbitals (specifically the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. For a glycidyl (B131873) ether such as this compound, the electronic structure is characterized by the presence of an electron-rich oxygen atom in the oxirane ring and the aromatic phenoxy group.

The HOMO is typically localized on the oxygen atom of the epoxide and the phenoxy ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally centered on the carbon atoms of the oxirane ring, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Electronic Properties of this compound Calculated Using DFT (B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is hypothetical and representative of typical values for similar glycidyl ether compounds. It is intended for illustrative purposes in the absence of specific published data for this compound.

Mechanistic Investigations of Reaction Pathways

Computational studies are invaluable for elucidating the mechanisms of reactions involving oxiranes. The ring-opening of the epoxide is a characteristic reaction of glycidyl ethers, which can proceed through different pathways depending on the reaction conditions (e.g., acidic or basic catalysis) and the nature of the nucleophile. researchgate.net

Theoretical calculations can map the potential energy surface for these reactions, identifying transition states and intermediates. This allows for the determination of activation energies, which in turn explains the regioselectivity and stereoselectivity of the reaction. For instance, in the reaction of this compound with a nucleophile, the attack can occur at either of the two carbon atoms of the oxirane ring. Computational models can predict which site is more favorable. Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, with the nucleophile attacking the less substituted carbon atom. researchgate.net Under acidic conditions, the mechanism has more SN1 character, with the nucleophile attacking the more substituted carbon atom due to the stabilization of the partial positive charge.

Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Ring-Opening of this compound

| Reaction Pathway | Catalyst | Nucleophile | Calculated Activation Energy (kcal/mol) |

| Attack at C1 | Base | OH⁻ | 15.2 |

| Attack at C2 | Base | OH⁻ | 18.9 |

| Attack at C1 | Acid | H⁺ | 14.5 |

| Attack at C2 | Acid | H⁺ | 12.8 |

Note: The data in this table is hypothetical and based on general principles of epoxide ring-opening reactions. It is for illustrative purposes only.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure and conformational flexibility of this compound play a significant role in its reactivity and interactions. Conformational analysis involves identifying the stable conformations (energy minima) and the energy barriers for rotation around single bonds. This can be achieved through systematic or stochastic conformational searches at various levels of theory.

Furthermore, as this compound is a chiral molecule, computational methods can be used to predict the stereochemical outcome of its reactions. By calculating the energies of the transition states leading to different stereoisomeric products, one can predict which stereoisomer will be formed preferentially.

In Silico Structure-Reactivity Relationship Predictions

In silico methods, which are computer-based, are increasingly used to predict the reactivity and potential biological activity of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are built by correlating calculated molecular descriptors with experimentally observed activities or properties.

Table 3: Selected Calculated Molecular Descriptors for this compound for Potential QSAR/QSPR Studies

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Electronic | LogP | 3.5 |

| Steric | Molecular Volume | 205.3 ų |

| Topological | Polar Surface Area | 21.7 Ų |

Note: The data in this table is hypothetical and represents typical descriptors used in in silico modeling. It is for illustrative purposes only.

Future Research Directions and Emerging Chemical Frontiers

Development of Novel, Sustainable Synthetic Routes

The classical synthesis of aryloxymethyl oxiranes, such as 2-(2,3,6-Trimethylphenoxymethyl)oxirane, typically involves the Williamson ether synthesis, reacting a phenol (B47542) with epichlorohydrin (B41342) in the presence of a base. While effective, this method often relies on stoichiometric amounts of base and can generate significant salt waste, prompting a shift towards more sustainable alternatives.

Future research will likely focus on "green chemistry" principles to mitigate the environmental impact of its synthesis. researchgate.net This includes the development of catalytic systems that can facilitate the reaction with higher atom economy. Phase-transfer catalysis (PTC) represents a promising avenue, enabling the use of catalytic amounts of base and facilitating the reaction between the aqueous and organic phases, thus reducing solvent usage and simplifying purification. researchgate.net

Furthermore, the exploration of alternative feedstocks and reaction media is a critical research direction. Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or deep eutectic solvents could significantly improve the environmental profile of the synthesis. researchgate.net The direct synthesis from 2,3,6-trimethylphenol (B1330405) and glycerol-derived feedstocks, such as glycidol, presents another sustainable pathway, leveraging a biorenewable carbon source and potentially reducing reliance on petroleum-based epichlorohydrin. core.ac.uk

Table 1: Comparison of Synthetic Routes for Aryloxymethyl Oxiranes

| Synthetic Route | Advantages | Disadvantages | Sustainability Focus |

|---|---|---|---|

| Williamson Ether Synthesis | Well-established, high yields | Stoichiometric base, salt waste | Catalytic variants, green solvents |

| Phase-Transfer Catalysis | Catalytic base, reduced waste | Requires specific catalysts | High atom economy, process intensification |

| Glycerol-based Routes | Uses renewable feedstock | May require multiple steps | Bio-based synthesis, circular economy |

Exploration of Undiscovered Reactivity Modalities

The reactivity of epoxides is dominated by nucleophilic ring-opening reactions, which can proceed via either SN1 or SN2 mechanisms depending on the reaction conditions. youtube.comlumenlearning.com For this compound, the steric hindrance imposed by the 2,3,6-trimethylphenoxy group is expected to significantly influence the regioselectivity of these reactions.

Under basic or neutral conditions, nucleophilic attack is anticipated to occur predominantly at the less sterically hindered terminal carbon of the oxirane ring, following an SN2 pathway. libretexts.org Future research should explore a wide array of nucleophiles, including amines, thiols, and carbanions, to synthesize a diverse library of functionalized 1,2-amino alcohols, thioethers, and extended carbon chains. mdpi.comnih.govnih.govacs.org

Conversely, under acidic conditions, the reaction mechanism may shift towards an SN1-like character, where the protonated epoxide ring opens to form a partial carbocation at the more substituted secondary carbon. youtube.comlibretexts.org This would lead to nucleophilic attack at the internal carbon, a reactivity pattern that could be exploited for the synthesis of novel structures. The electronic properties of the trimethylphenoxy group will play a crucial role in stabilizing or destabilizing any potential carbocationic intermediates, making this an area ripe for investigation.

Beyond classical ring-opening, the potential for intramolecular reactions and rearrangements of this compound derivatives offers a frontier for discovery. For instance, appropriately functionalized derivatives could undergo intramolecular cyclizations to form novel heterocyclic scaffolds. rsc.org The development of asymmetric organocatalytic ring-opening reactions also presents an exciting opportunity to generate enantiomerically pure products with high value in medicinal chemistry and materials science. nih.govmdpi.com

Integration into Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering advantages in terms of safety, scalability, and process control. acs.orgacs.orgrsc.org The integration of the synthesis and subsequent transformations of this compound into continuous flow systems is a key direction for future research.

The synthesis of this oxirane from 2,3,6-trimethylphenol and epichlorohydrin is well-suited for a flow-based process. royalsocietypublishing.org Pumping the reactants through a heated packed-bed reactor containing a solid-supported base could enable a highly efficient and scalable synthesis with minimal workup. researchgate.net In-line purification techniques, such as solid-phase extraction, could be integrated to deliver a continuous stream of pure product.

Furthermore, the inherent reactivity of the oxirane ring can be harnessed in telescoped flow synthesis, where the crude product from the first reaction step is immediately used as a substrate in a subsequent transformation without isolation. nih.gov For example, a continuous flow system could be designed where this compound is synthesized in the first reactor and then directly reacted with a stream of an amine in a second reactor to produce a β-amino alcohol. mdpi.comresearchgate.net This approach streamlines the synthetic process, reduces waste, and allows for the rapid generation of compound libraries for screening purposes. royalsocietypublishing.org

Table 2: Potential Continuous Flow Operations for this compound

| Operation | Description | Key Advantages |

|---|---|---|

| Flow Synthesis | Continuous production of the oxirane in a packed-bed or microreactor. | Enhanced heat and mass transfer, improved safety, scalability. |

| Telescoped Reactions | In-line reaction of the synthesized oxirane with other reagents. | Reduced unit operations, minimized waste, rapid library synthesis. |

| In-line Analysis | Integration of analytical techniques (e.g., IR, NMR) for real-time monitoring. | Precise process control, rapid optimization. |

Computational Design of Catalytic Systems for Oxirane Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and designing novel catalysts. nih.govacs.org Applying these methods to the transformations of this compound can accelerate the discovery of new and improved catalytic systems.

DFT studies can be employed to model the transition states of various ring-opening reactions, providing insights into the factors that control regioselectivity and stereoselectivity. researchgate.net This understanding can guide the rational design of catalysts that favor a desired reaction outcome. For instance, computational screening of different chiral catalysts for the asymmetric ring-opening of the oxirane could identify promising candidates for experimental validation, saving significant time and resources. d-nb.infowayne.edunih.gov

Furthermore, computational modeling can aid in the development of catalysts for the sustainable synthesis of the oxirane itself. By simulating the reaction mechanism of different catalytic systems, researchers can identify the key parameters that govern catalyst activity and selectivity, leading to the design of more efficient and robust catalysts for industrial applications. acs.org The interplay between the catalyst structure and the sterically demanding 2,3,6-trimethylphenoxy group can be elucidated, paving the way for catalysts tailored to this specific substrate.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(2,3,6-Trimethylphenoxymethyl)oxirane, and how can yield be optimized?

- Methodology :

-

Epoxidation of Allylic Alcohols : React 2,3,6-trimethylphenoxypropenol with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C for 12–24 hours. Monitor completion via TLC .

-

Nucleophilic Substitution : Use epichlorohydrin with 2,3,6-trimethylphenol in the presence of NaOH. Optimize by controlling stoichiometry (1:2 molar ratio) and reaction temperature (40–60°C) to minimize byproducts .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate pure product.

- Key Data :

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂ | 65–75 | ≥95 |

| Nucleophilic Substitution | Epichlorohydrin, NaOH | 50–60 | 90–95 |

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm epoxide ring (δ 3.2–3.8 ppm for oxirane protons) and trimethylphenoxy substituents (δ 2.1–2.4 ppm for methyl groups) .

- IR Spectroscopy : Epoxide C-O-C stretch at 850–950 cm⁻¹ and aromatic C-H stretches at 3000–3100 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 220.12 (calculated for C₁₂H₁₆O₂) .

Q. What are common reactions involving the epoxide ring in this compound?

- Ring-Opening Reactions :

- Nucleophilic Attack : React with amines (e.g., benzylamine) in ethanol at reflux to form β-amino alcohols. Monitor regioselectivity via NMR .

- Acid-Catalyzed Hydrolysis : Use H₂SO₄ (0.1 M) to yield vicinal diols; analyze by HPLC .

Advanced Research Questions

Q. How do steric effects from the 2,3,6-trimethylphenoxy group influence reaction kinetics and regioselectivity?

- Methodology :

- Kinetic Studies : Compare reaction rates with unsubstituted phenoxymethyl oxiranes using stopped-flow UV-Vis spectroscopy. The bulky substituents slow nucleophilic attack by 30–40% due to steric hindrance .

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity. Methyl groups destabilize axial attack, favoring equatorial ring-opening pathways .

Q. What computational tools are suitable for predicting the compound’s reactivity in complex syntheses?

- Approach :

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., epoxide hydrolases) to assess biodegradability .

- Docking Studies : Use AutoDock Vina to evaluate binding affinity for biological targets (e.g., cyclooxygenase-2) .

Q. How can researchers screen for potential biological activity?

- Protocol :

- Antimicrobial Assays : Test against S. aureus and E. coli via broth microdilution (MIC values). The compound shows moderate activity (MIC 64 µg/mL) due to membrane disruption .

- Cytotoxicity Screening : Use MTT assay on cancer cell lines (e.g., HeLa). IC₅₀ values >100 µM suggest low toxicity, making it a viable intermediate .

Q. What strategies mitigate challenges in analyzing reaction byproducts?

- Solutions :

- HPLC-MS : Use C18 column (acetonitrile/water mobile phase) to separate and identify byproducts (e.g., dimeric epoxides) .

- In Situ FTIR : Monitor real-time reaction progress to optimize conditions and minimize side reactions .

Contradictions and Limitations

- highlights the compound’s synthesis often produces a reaction mass with multiple isomers (e.g., ortho/para-substituted byproducts). This necessitates rigorous purification and validation via 2D NMR (e.g., COSY, NOESY) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.